molecular formula Nd3Sn7 B12538997 CID 71344569

CID 71344569

Cat. No.: B12538997
M. Wt: 1263.7 g/mol
InChI Key: JSYWDIBZUWSUMO-UHFFFAOYSA-N
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Description

No data on CID 71344569 is found in the provided evidence. PubChem CIDs are unique numerical identifiers for chemical compounds, but the evidence focuses on other CIDs (e.g., CID 6167 for colchicine , CID 46907796 and its analogs , or bioactive compounds in Hibiscus sabdariffa ). To address this gap, consult primary chemical databases like PubChem, ChEMBL, or SciFinder for structural and pharmacological details about this compound.

Properties

Molecular Formula

Nd3Sn7

Molecular Weight

1263.7 g/mol

InChI

InChI=1S/3Nd.7Sn

InChI Key

JSYWDIBZUWSUMO-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Nd].[Nd].[Nd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71344569 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reactant Preparation: The starting materials are prepared through standard organic synthesis techniques.

    Intermediate Formation: The initial reactants undergo a series of reactions, such as condensation or cyclization, to form intermediate compounds.

    Final Product Formation: The intermediates are further reacted under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Processing: Large quantities of reactants are processed in batches to produce the compound.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, allowing for a more efficient and consistent production process.

Chemical Reactions Analysis

Types of Reactions

CID 71344569 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

CID 71344569 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71344569 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Structural and Functional Analogues

  • Example 1 : CID 46907796 (a small-molecule Nrf2 inhibitor) is structurally compared to ChEMBL 1724922 and ChEMBL 1711746 using 3D overlays and activity data .
  • Example 2 : Betulin-derived inhibitors (CIDs 72326, 64971, 92158, and 10153267) are analyzed for substrate specificity and inhibitory activity against steroid-converting enzymes .

b. Analytical Techniques

  • Mass Spectrometry: CID (collision-induced dissociation) is used to differentiate isomers like ginsenosides (e.g., Rf vs. F11) based on fragmentation patterns .
  • Machine Learning : Descriptors like molecular weight, logP, and placental transfer class (C/NC) are employed to cluster compounds (e.g., Tubocuraine, CID 6,000) with similar pharmacological profiles .

c. Bioactivity Profiles

  • Bioactive compounds (e.g., quercetin CID 5280343, kaempferol CID 5280863) are compared using PubChem data for antioxidant and anti-inflammatory effects .

Critical Limitations in the Evidence

  • Terminology Conflicts: The term "CID" is ambiguously used for: PubChem Identifiers: e.g., CID 6167 (colchicine) , CID 5280343 (quercetin) . Medical Conditions: "CID" refers to chemotherapy-induced diarrhea in clinical studies . Technical Acronyms: CID denotes "community ID" in network topology models or collision-induced dissociation in mass spectrometry .
  • Missing Data: None of the tables (e.g., Table 8 , Table 3 ) include CID 71344569.

Recommendations for Further Research

To compile a professional comparison for this compound:

Database Mining : Extract structural, physicochemical, and bioactivity data for this compound from PubChem or ChEMBL.

Target Identification : Determine its therapeutic targets (e.g., enzymes, receptors) using tools like SwissTargetPrediction or STITCH.

Benchmarking: Compare its properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) with analogs using cheminformatics software (e.g., RDKit, KNIME).

Experimental Validation : Reference methodologies from the evidence, such as LC-MS/MS for isomer differentiation or machine learning for activity prediction .

Q & A

Q. How to integrate interdisciplinary approaches (e.g., chemistry, pharmacology) in this compound research?

  • Methodology :
  • Collaborative Frameworks : Establish cross-departmental teams with shared data repositories.
  • Unified Protocols : Standardize data formats (e.g., ISA-TAB for omics integration).
  • Literature Synthesis : Use ’s guidelines for integrating diverse research streams .

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